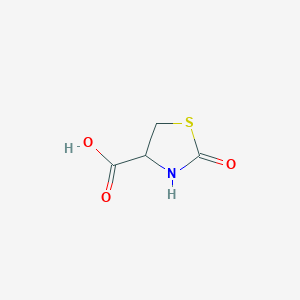

2-Oxothiazolidine-4-carboxylic acid

概要

説明

2-Oxothiazolidine-4-carboxylic acid is a heterocyclic organic compound that serves as a cysteine prodrug. It is known for its ability to increase cellular glutathione levels, which makes it a valuable compound in various scientific and medical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxothiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine hydrochloride with a solvent under controlled temperature conditions. The process includes the following steps:

- Replacing nitrogen in a reaction kettle three times and maintaining the reaction under nitrogen protection.

- Adding L-cysteine hydrochloride and a solvent to the reaction kettle.

- Controlling the temperature to 0-10°C and adding alkaline water.

- Adding another material and performing a thermal reaction at 35-55°C for 2-4 hours.

- Cooling to room temperature, separating phases, and adjusting the pH to 2.0-3.0 using concentrated hydrochloric acid.

- Performing vacuum concentration, adding another solvent, stirring, filtering, and crystallizing to obtain the crude product.

- Re-crystallizing the crude product to achieve a purity of over 99% .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity while maintaining cost-effectiveness and safety .

化学反応の分析

Types of Reactions: 2-Oxothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced to yield other compounds.

Substitution: It can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products: The major products formed from these reactions include various derivatives of this compound, which have different applications in scientific research and industry .

科学的研究の応用

Pharmaceutical Applications

1.1 Antioxidant Properties

OTC serves as a cysteine prodrug, effectively increasing endogenous glutathione levels, which are crucial for combating oxidative stress. Studies have shown that OTC can inhibit vascular calcification by inducing glutathione synthesis, thereby reducing the risk of cardiovascular events associated with arterial medial calcification (AMC) . In vitro studies demonstrated that treatment with OTC significantly inhibited calcification in vascular smooth muscle cells (VSMCs) by up to 90%, highlighting its potential as a therapeutic agent for cardiovascular diseases .

1.2 Anti-inflammatory Effects

Research indicates that OTC exhibits potent anti-inflammatory properties, particularly in retinal pigment epithelium (RPE) cells. It has been shown to suppress TNF-α-induced inflammatory markers such as IL-6 and Ccl2, suggesting its utility in treating age-related macular degeneration (AMD) . The compound acts as a ligand for the GPR109A receptor, which is involved in anti-inflammatory signaling pathways .

Dermatological Applications

2.1 Skin Renewal and Desquamation

OTC has been identified as an effective agent for promoting skin desquamation and renewal. It stimulates the degradation of corneodesmosine, a key protein in the desquamation process, making it beneficial for treating skin conditions characterized by abnormal desquamation such as xerosis and psoriasis . Clinical formulations containing OTC have been developed for topical application to combat intrinsic aging of the skin .

2.2 Hair Growth Stimulation

In cosmetic applications, OTC derivatives are used as cysteine precursors combined with glutathione stimulators to prevent hair loss and promote hair growth. These compounds have shown efficacy in stimulating hair follicles and improving scalp health . The mechanism involves enhancing the synthesis of melanin and facilitating the removal of dead skin cells.

Agricultural Applications

3.1 Plant Growth Promotion

OTC has also found applications in agriculture, particularly in enhancing plant growth under stress conditions. It has been utilized to artificially elevate glutathione levels in plants such as tobacco, which can improve resistance to environmental stressors . This application is particularly relevant for crops exposed to salinity or drought conditions.

Data Summary Table

Case Studies

Case Study 1: Vascular Health

In a study examining the effects of OTC on VSMCs, researchers treated cells with various concentrations of OTC over seven days. The results indicated a significant reduction in calcification, correlating with increased ectonucleotide pyrophosphatase activity and decreased apoptosis rates. This study underscores OTC's potential therapeutic role in preventing cardiovascular diseases linked to oxidative stress .

Case Study 2: Retinal Health

A study involving a double knockout mouse model of AMD demonstrated that oral administration of OTC significantly reduced the progression of retinal lesions associated with inflammation and oxidative stress. The findings suggest that OTC not only acts through its antioxidant properties but also modulates inflammatory responses via GPR109A signaling pathways .

作用機序

2-Oxothiazolidine-4-carboxylic acid exerts its effects by being enzymatically converted to cysteine by the action of 5-oxoprolinase. This conversion increases the overall level of glutathione in cells, which helps in combating oxidative stress and protecting cells from damage .

類似化合物との比較

N-Acetyl-L-cysteine: Another cysteine prodrug that increases glutathione levels.

Thiazolidine: A related compound with similar chemical properties.

Nicotinamide riboside chloride: A compound with antioxidant properties

Uniqueness: 2-Oxothiazolidine-4-carboxylic acid is unique due to its specific mechanism of action and its ability to significantly increase cellular glutathione levels, making it particularly effective in reducing oxidative stress and protecting cells from damage .

生物活性

2-Oxothiazolidine-4-carboxylic acid (OTC) is a cysteine prodrug that has garnered attention for its potential therapeutic applications, particularly in the context of oxidative stress and related pathologies. This compound serves as a precursor to cysteine, which is crucial for the synthesis of glutathione (GSH), a major antioxidant in cells. The biological activity of OTC has been investigated in various studies, revealing its role in inhibiting vascular calcification, protecting against renal injury, and enhancing endothelial function.

OTC operates primarily through its conversion to cysteine, which subsequently increases GSH levels in cells. This elevation in GSH is significant as it plays a protective role against oxidative stress and inflammation, both of which are implicated in numerous diseases.

Key Mechanisms:

- Inhibition of Vascular Calcification : OTC has been shown to inhibit vascular smooth muscle cell (VSMC) calcification by maintaining GSH synthesis, thus preventing apoptosis and the transdifferentiation of VSMCs into osteoblast-like cells .

- Renal Protection : In models of cisplatin-induced nephrotoxicity, OTC demonstrated protective effects by reducing reactive oxygen species (ROS) production and inflammation, thereby preserving renal function .

- Enhancement of Endothelial Function : OTC has been found to improve endothelial function in patients with coronary artery disease by augmenting intracellular GSH levels, which enhances the action of endothelium-derived nitric oxide (EDNO) .

Vascular Calcification Studies

A study conducted on human aortic VSMCs revealed that treatment with OTC (1–5 mM) significantly inhibited calcification by up to 90%. This effect was associated with:

- Increased ectonucleotide pyrophosphatase/phosphodiesterase activity.

- Downregulation of osteoblast markers such as Runt-related transcription factor 2 and osteopontin.

- Maintenance of VSMC markers like smooth muscle protein 22α .

Renal Injury Studies

In a cisplatin-induced renal injury model, OTC administration led to:

- A significant reduction in ROS levels.

- Decreased expression of inflammatory markers such as intercellular adhesion molecule (ICAM)-1 and monocyte chemoattractant protein (MCP)-1.

- Amelioration of renal damage, highlighting its potential as a therapeutic agent for nephrotoxicity .

Case Studies

- Vascular Health : In a controlled study involving patients with coronary artery disease, OTC improved flow-mediated dilation—an indicator of endothelial function—by enhancing GSH levels .

- Nephrotoxicity : A study on mice treated with cisplatin showed that those receiving OTC exhibited reduced renal damage compared to controls, suggesting its protective role against chemotherapy-induced renal injury .

Data Tables

特性

IUPAC Name |

2-oxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLMGCPTLHPWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864902 | |

| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19750-45-9, 77273-78-0 | |

| Record name | 2-Oxothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019750459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC342431 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。